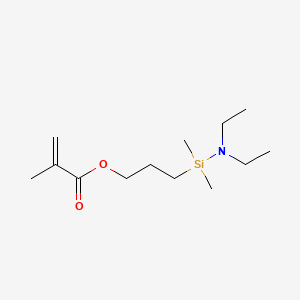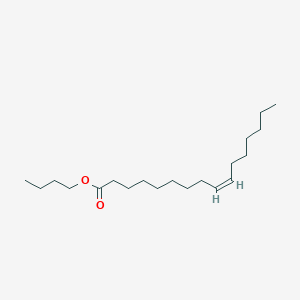
Butyl palmitoleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl palmitoleate is an ester derived from butanol and palmitoleic acid Palmitoleic acid is a monounsaturated fatty acid, specifically an omega-7 fatty acid, with the chemical formula C16H30O2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Butyl palmitoleate can be synthesized through the esterification of palmitoleic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Butyl palmitoleate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield palmitoleic acid and butanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed:
Oxidation: Palmitoleic acid and butanol.
Reduction: Butanol and palmitoleic acid.
Hydrolysis: Palmitoleic acid and butanol.
Applications De Recherche Scientifique
Butyl palmitoleate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its potential role in lipid metabolism and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for metabolic disorders and skin conditions.
Industry: this compound is used as a lubricant, plasticizer, and emollient in various industrial applications.
Mécanisme D'action
The mechanism of action of butyl palmitoleate involves its interaction with cellular membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release palmitoleic acid and butanol. Palmitoleic acid, in turn, can activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation. The activation of PPARs can lead to improved insulin sensitivity and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Butyl palmitate: An ester of butanol and palmitic acid, used in similar applications but with different physical properties.
Methyl palmitoleate: An ester of methanol and palmitoleic acid, with similar biological activities but different solubility and volatility.
Ethyl palmitate: An ester of ethanol and palmitic acid, commonly used in cosmetics and pharmaceuticals.
Uniqueness: Butyl palmitoleate is unique due to its specific combination of butanol and palmitoleic acid, which imparts distinct physical and chemical properties. Its ability to activate PPARs and its potential therapeutic applications make it a compound of interest in both scientific research and industrial applications.
Propriétés
Numéro CAS |
929211-65-4 |
|---|---|
Formule moléculaire |
C20H38O2 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
butyl (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C20H38O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20(21)22-19-6-4-2/h10-11H,3-9,12-19H2,1-2H3/b11-10- |
Clé InChI |
YWDFWMANHUYCIY-KHPPLWFESA-N |
SMILES isomérique |
CCCCCC/C=C\CCCCCCCC(=O)OCCCC |
SMILES canonique |
CCCCCCC=CCCCCCCCC(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


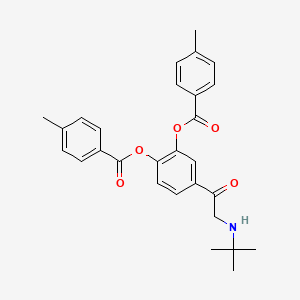
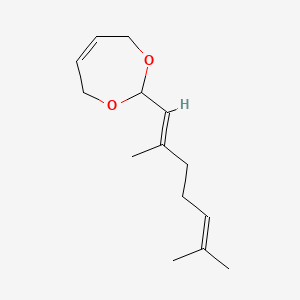
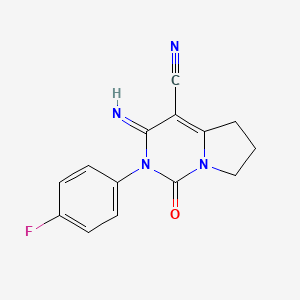
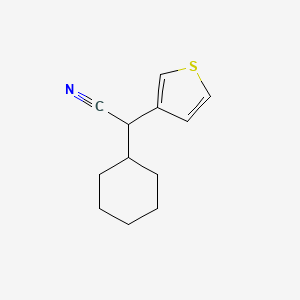
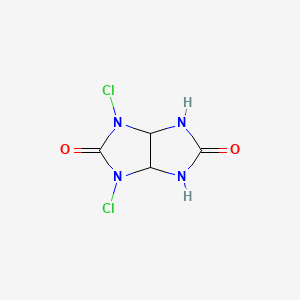

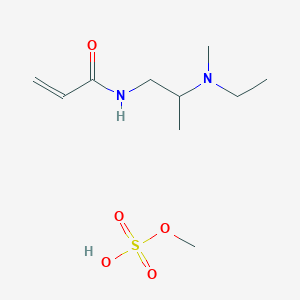
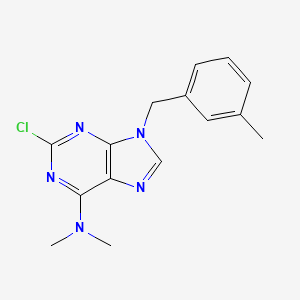
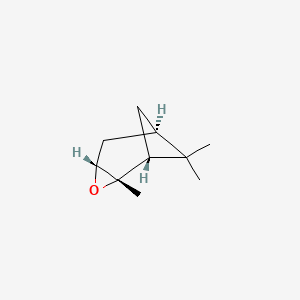


![Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate](/img/structure/B12689055.png)

